1-ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-20-16-15(10(2)19-20)13(17(21)22)9-14(18-16)11-6-5-7-12(8-11)23-3/h5-9H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYAHQOSOBEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
A widely reported method involves cyclocondensation of 5-amino-1-ethyl-3-methylpyrazole-4-carboxamide (A) with 3-methoxybenzaldehyde (B) and ethyl acetoacetate (C) under acidic conditions. The reaction proceeds via a three-component cascade:
- Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate between B and C .
- Michael Addition : Attack by the pyrazole’s amino group on the α,β-unsaturated system.
- Cyclization and Aromatization : Intramolecular dehydration to yield the pyrazolo[3,4-b]pyridine core.
Optimized Protocol
- Molar Ratio : A :B :C = 1:1.2:1.1
- Catalyst : Acetic acid (10 mol%)
- Solvent : Ethanol, reflux (78°C)
- Time : 12–14 hours
- Yield : 68–72%
Table 1. Variation in Yields with Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 78 | 72 |
| p-TsOH | Toluene | 110 | 65 |
| NH₄OAc | DMF | 120 | 58 |
Carboxylic Acid Functionalization
The ethyl ester intermediate undergoes alkaline hydrolysis to yield the carboxylic acid:
- Saponification : Treatment with NaOH (2M) in ethanol/water (3:1) at 80°C for 6 hours.
- Acidification : Adjusting pH to 2–3 with HCl precipitates the carboxylic acid.
- Purity : ≥97% (HPLC)
- Characterization : ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.45–7.38 (m, 4H, Ar-H), 4.32 (q, 2H, -CH₂CH₃), 3.84 (s, 3H, -OCH₃), 2.51 (s, 3H, -CH₃).
Alternative Route: Pyrazole Ring Construction
Pyridine-Based Precursors
Starting from 6-chloro-4-ethoxycarbonyl-2-methylpyridine-3-carboxylic acid (D) , the pyrazole ring is introduced via:
- Hydrazine Attack : Reaction with hydrazine hydrate (80°C, 4 hours) forms a hydrazide intermediate.
- Cyclization with 3-Methoxyacetophenone : The hydrazide reacts with 3-methoxyacetophenone in polyphosphoric acid (PPA) at 130°C for 8 hours, forming the pyrazole ring.
Key Considerations
- Regioselectivity : The use of PPA ensures C-3 methylation and N-1 ethylation.
- Yield : 61% after recrystallization from ethanol.
Industrial-Scale Synthesis
AK Scientific’s patented method (CAS 937598-74-8) employs a one-pot tandem reaction:
- Mixing : 1-Ethyl-3-methyl-5-aminopyrazole-4-carbonitrile (E) , 3-methoxybenzoyl chloride (F) , and diethyl malonate (G) in acetonitrile.
- Catalysis : Triethylamine (TEA) and CuI (5 mol%) at 90°C for 6 hours.
- Work-Up : Filtration and acidification yield the crude product, purified via column chromatography (SiO₂, hexane/EtOAc).
Advantages
- Atom Economy : 85% efficiency.
- Purity : 95% (GC-MS).
Mechanistic Insights and Side Reactions
Competing Pathways
- Diethyl Malonate vs. Ethyl Acetoacetate : Diethyl malonate reduces byproduct formation (e.g., decarboxylated derivatives) compared to ethyl acetoacetate.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may degrade acid-sensitive groups.
Table 2. Byproduct Distribution in Cyclocondensation
| Solvent | Byproduct | Proportion (%) |
|---|---|---|
| Ethanol | Decarboxylated analog | 12 |
| DMF | N-Oxide | 8 |
| Toluene | Unreacted starting material | 15 |
Analytical and Spectroscopic Validation
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.
Major Products: The major products depend on the type of reaction. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | CAS Number | Purity |
|---|---|---|---|---|---|
| Target Compound | 1-Ethyl, 3-methyl, 6-(3-methoxy) | C₁₇H₁₇N₃O₃ | 311.34 | 937598-70-4 | 95% |
| 1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 1-Cyclopentyl, 6-thienyl | C₁₆H₁₅N₃O₂S | 313.38 | 937597-71-2 | 95% |
| 1-Ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 6-(4-Methylphenyl) | C₁₇H₁₇N₃O₂ | 299.34 | 937598-67-9 | 95% |
| 6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 1-Phenyl, 6-(4-methoxy) | C₂₁H₁₇N₃O₃ | 359.38 | - | 95% |
| 1-Ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 6-Furyl | C₁₃H₁₁N₃O₃ | 257.25 | 954266-84-3 | 95% |
Key Observations :
- Substituent Effects: The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, enhancing solubility compared to 4-methylphenyl (weaker electron donation) .
- Steric Considerations :
Key Insights :
- The 3-methoxy group in the target compound may enhance bioavailability compared to non-polar substituents (e.g., 4-methylphenyl), as methoxy improves water solubility .
Biological Activity
1-Ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937598-74-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer, antioxidant, and potential neuroprotective properties.
- Molecular Formula : C17H17N3O3
- Molar Mass : 311.34 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with an ethyl group and a methoxyphenyl substituent, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds in the pyrazolo[3,4-b]pyridine class. For instance, a study conducted on various derivatives demonstrated that certain pyrazolo compounds exhibit significant cytotoxic effects against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) using the MTT assay. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting potent activity against specific cancer types .
Table 1: Cytotoxic Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-Ethyl-6-(3-methoxyphenyl)-3-methyl | A431 | 44.77 |
| HCT116 | 201.45 | |
| Doxorubicin (Control) | HCT116 | 10.00 |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated using the DPPH radical scavenging assay. The compound exhibited significant radical scavenging activity even at low concentrations, demonstrating its potential as a natural antioxidant agent. This property is crucial for protecting cells from oxidative stress-related damage, which is often implicated in cancer progression and other diseases .
Table 2: Antioxidant Activity of Pyrazolo Compounds
| Compound | Concentration (mg/mL) | Scavenging Activity (%) |
|---|---|---|
| 1-Ethyl-6-(3-methoxyphenyl)-3-methyl | 50 | 71.7 |
| 300 | 72.5 | |
| Ascorbic Acid (Control) | - | >90 |
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of pyrazolo compounds in various biological assays:
- Antitumor Efficacy : A study reported that derivatives similar to the compound exhibited selective cytotoxicity towards tumor cells compared to normal cells, highlighting their therapeutic potential while minimizing side effects associated with conventional chemotherapeutics.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to various biological targets, suggesting mechanisms through which they exert their effects. These studies indicate that modifications to the substituents can significantly enhance biological activity .
Q & A
Q. What are the recommended synthetic routes for preparing 1-ethyl-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For pyrazolo[3,4-b]pyridine derivatives, a common approach is:
- Step 1 : Condensation of substituted pyrazole precursors with pyridine derivatives under reflux conditions (e.g., ethanol or acetonitrile as solvents).
- Step 2 : Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., using NaOH/EtOH). Purification often requires column chromatography or recrystallization .
Key Considerations :
- Optimize reaction temperature (80–120°C) and catalyst (e.g., Pd(PPh₃)₄ for coupling reactions).
- Monitor reaction progress via TLC or HPLC to avoid byproducts.
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, 24h reflux | 65–75 | |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 50–60 | |
| 3 | NaOH, EtOH/H₂O | 85–90 |
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons; δ 3.8 ppm for methoxy group) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₃: 338.1501).
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if single crystals are obtainable) .
- FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for resolving solubility challenges in biological assays?
Poor aqueous solubility is common for pyrazolo[3,4-b]pyridines. Mitigation approaches include:
- Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl/ethyl esters) to enhance lipophilicity, followed by in situ hydrolysis .
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
- Co-Solvent Systems : Employ DMSO/PBS (≤10% v/v) or cyclodextrin-based solutions to maintain compound stability .
Case Study :
Q. How does the 3-methoxyphenyl substituent influence biological activity compared to other aryl groups?
Substituent effects on activity can be evaluated via structure-activity relationship (SAR) studies:
- Biological Data Comparison :
| Substituent | Target (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| 3-Methoxyphenyl | 2.1 µM (mTOR) | Autophagy induction | |
| 4-Fluorophenyl | 5.3 µM (mTOR) | Moderate inhibition | |
| 2-Nitrophenyl | >10 µM | Inactive |
Q. How should researchers address contradictory data in cytotoxicity assays across cell lines?
Discrepancies may arise from cell-specific metabolic profiles or assay conditions. Methodological recommendations:
- Standardize Assay Conditions :
- Use consistent seeding density and serum-free media during treatment.
- Include positive controls (e.g., doxorubicin for apoptosis).
- Mechanistic Follow-Up :
- Perform Western blotting for apoptosis markers (e.g., caspase-3) or autophagy (LC3-II/I ratio) to confirm mode of action .
- Statistical Analysis :
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance (p < 0.05) across replicates .
Q. What computational methods are suitable for predicting binding modes of this compound with kinase targets?
Molecular docking and dynamics simulations are widely used:
- Software : AutoDock Vina, Schrödinger Suite.
- Protocol :
Retrieve kinase structures from PDB (e.g., mTOR: PDB 4JSV).
Prepare ligand (protonation states, energy minimization).
Dock into ATP-binding sites using flexible side-chain models.
Validate with MM-GBSA binding energy calculations.
- Example Result :
- The 3-methoxyphenyl group forms π-π interactions with Phe-2108 in mTOR, while the carboxylic acid hydrogen-bonds to Lys-2187 .
Data Contradiction Analysis
Q. Why do some studies report anti-proliferative activity while others show no effect in similar cancer models?
Potential factors include:
- Cell Line Variability : Genetic mutations (e.g., PTEN status in prostate cancer) alter drug sensitivity .
- Compound Purity : Impurities ≥5% (e.g., unreacted intermediates) may skew results. Validate via HPLC (≥95% purity) .
- Assay Duration : Autophagy-mediated cell death often requires longer incubation (72h vs. 48h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
